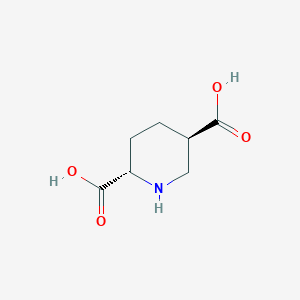

(2S,5R)-piperidine-2,5-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(2S,5R)-piperidine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

InChI Key |

VVHLQEIQEPADFF-UHNVWZDZSA-N |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(NCC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 2s,5r Piperidine 2,5 Dicarboxylic Acid

Asymmetric Synthetic Routes to (2S,5R)-Piperidine-2,5-dicarboxylic Acid

Asymmetric synthesis provides the most direct approach to enantiomerically pure compounds by creating the desired stereocenters in a controlled manner. This is achieved through the influence of a chiral element, such as a chiral auxiliary, a chiral catalyst, or an enzyme, during the reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of substituted piperidines, auxiliaries like Evans' oxazolidinones or Myers' pseudoephedrine amides are commonly used to control the stereochemistry of alkylation or aldol (B89426) reactions that form key C-C bonds. wikipedia.orgsigmaaldrich.com

In a hypothetical approach for this compound, an acyclic precursor could be coupled with a chiral auxiliary. For instance, a glycine (B1666218) derivative attached to an Evans oxazolidinone could undergo diastereoselective alkylation to set one stereocenter. A subsequent reaction sequence, including cyclization, would lead to the piperidine (B6355638) ring, with the stereochemistry dictated by the auxiliary. The diastereoselectivity of these reactions is often high, as the bulky auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation | Steric hindrance from the substituent on the oxazolidinone ring directs electrophilic attack. |

| Myers Pseudoephedrine Amides | Alkylation | The enolate forms a rigid chelated structure with the lithium cation, blocking one face. |

| SAMP/RAMP Hydrazones | Alkylation | The chiral hydrazone forms a rigid metallo-enamine structure, directing the approach of the electrophile. |

Asymmetric catalysis offers a more atom-economical approach than the use of stoichiometric chiral auxiliaries. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Recent advances in catalysis have provided powerful tools for constructing chiral heterocyclic rings. mdpi.com

For piperidine ring formation, methods such as intramolecular iridium-catalyzed allylic aminations can be employed to construct the heterocyclic ring with high stereocontrol. rsc.org Another powerful strategy involves the asymmetric hydrogenation or reduction of a prochiral cyclic precursor, such as a dihydropyridine (B1217469) or a tetrahydropyridine (B1245486) derivative. Chiral transition metal catalysts, often featuring ligands like BINAP or DuPhos, can deliver hydrogen to one face of the double bond with high enantioselectivity. For a 2,5-disubstituted piperidine, a key intermediate could be a suitably substituted tetrahydropyridine, which upon asymmetric reduction, would yield the desired stereoisomers. The choice of catalyst and reaction conditions is critical for controlling both the enantioselectivity and diastereoselectivity. mdpi.com

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts. Enzymes such as lipases, proteases, and oxidoreductases can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. A common chemoenzymatic approach is the kinetic resolution of a racemic intermediate. whiterose.ac.uk For example, a racemic mixture of a piperidine precursor containing an ester or alcohol functionality could be subjected to enzymatic hydrolysis or acylation. nih.gov The enzyme will selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure starting material from the derivatized product. whiterose.ac.uknih.gov Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Resolution Techniques for Enantiomeric and Diastereomeric Separation

When an asymmetric synthesis is not feasible or provides a mixture of stereoisomers, resolution techniques are employed to separate the desired product.

For this compound, which contains both acidic (carboxylic acid) and basic (amine) functional groups, the most common method is the formation of diastereomeric salts. libretexts.orgwikipedia.org A racemic or diastereomeric mixture of the piperidine derivative is treated with an enantiomerically pure chiral resolving agent. wikipedia.org

Resolution of the dicarboxylic acid: A chiral base, such as brucine, strychnine, or (R/S)-1-phenylethylamine, is added to the racemic acid mixture. libretexts.org This forms two diastereomeric salts, for example, [(2S,5R)-acid·(R)-base] and [(2R,5S)-acid·(R)-base]. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomer of the acid is recovered by treatment with a strong acid to remove the chiral base.

Resolution of the amine: A chiral acid, such as tartaric acid or mandelic acid, can be used to resolve a racemic piperidine derivative where the carboxyl groups are protected. researchgate.net The principle remains the same: formation of diastereomeric salts followed by separation and deprotection.

Precursor Development and Optimization for Research Scale Synthesis

The efficiency of any synthesis heavily relies on the availability and suitability of the starting materials. For this compound, precursors must contain the necessary carbon and nitrogen framework that can be elaborated and cyclized. A common precursor for piperidine rings is pyridine (B92270). Catalytic hydrogenation of a 2,5-disubstituted pyridine derivative can yield a mixture of cis and trans piperidines, which would then require separation.

Alternatively, acyclic precursors offer more flexibility for introducing stereochemistry. For example, a derivative of glutamic acid or 2-aminoadipic acid could serve as a starting point. The synthetic strategy would involve chain extension followed by a ring-closing reaction, such as reductive amination or lactamization, to form the piperidine ring. Optimization at the research scale involves screening different reaction conditions, catalysts, and reagents to maximize the yield and stereoselectivity of each step, minimizing the formation of unwanted side products.

Protecting Group Strategies for Dicarboxylic Acid and Amine Functionalities

The presence of three reactive functional groups (two carboxylic acids and one secondary amine) in this compound necessitates a robust protecting group strategy to prevent unwanted side reactions during synthesis. jocpr.com The choice of protecting groups is critical and they must be stable under a given set of reaction conditions while being readily removable under different, specific conditions (orthogonality). oup.com

Amine Protection: The secondary amine is typically protected as a carbamate. The most common amine protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). creative-peptides.com The Boc group is stable to many reaction conditions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA). The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (H₂/Pd), which is a mild reduction method. creative-peptides.com

Carboxylic Acid Protection: The two carboxylic acid groups are usually protected as esters. oup.com The choice of ester is crucial for selective deprotection if needed.

Methyl or Ethyl Esters: These are robust and are typically removed by saponification (hydrolysis with a base like NaOH or LiOH).

Benzyl (B1604629) (Bn) Esters: Similar to the Cbz group, benzyl esters are removed by catalytic hydrogenation. This allows for the simultaneous deprotection of a Cbz-protected amine and benzyl-protected carboxylic acids. oup.com

tert-Butyl (tBu) Esters: These are removed under acidic conditions, similar to the Boc group. oup.com

An orthogonal strategy might involve protecting the amine with a Fmoc group (removed by base, e.g., piperidine), one carboxyl group as a benzyl ester (removed by hydrogenation), and the other as a tert-butyl ester (removed by acid). creative-peptides.com This allows for the selective deprotection and modification of each functional group independently.

Table 2: Orthogonal Protecting Groups for Piperidine-2,5-dicarboxylic Acid

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) |

| Carboxylic Acid | Benzyl Ester | OBn | H₂, Pd/C (Hydrogenolysis) |

| Carboxylic Acid | tert-Butyl Ester | OtBu | Acid (e.g., TFA) |

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of (2S,5R)-piperidine-2,5-dicarboxylic acid, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The cis relationship between the two carboxylic acid groups is a key stereochemical feature that can be unequivocally established using a combination of one-dimensional and two-dimensional NMR experiments.

1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The piperidine (B6355638) ring typically adopts a chair conformation. In the (2S,5R) isomer, this can result in one substituent being axial and the other equatorial, or both being equatorial in a twisted conformation, depending on steric and electronic factors. A detailed analysis of coupling constants and spatial correlations is required for a definitive assignment.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum provides initial information on the structure. The methine protons at the stereocenters (H-2 and H-5) are expected to appear as distinct multiplets, shifted downfield due to the adjacent carboxylic acid groups. The methylene protons (H-3, H-4, and H-6) would present complex overlapping multiplets. The carbon (¹³C) NMR spectrum would show seven distinct signals, corresponding to the two carboxylic carbons, the two methine carbons (C-2, C-5), and the three methylene carbons (C-3, C-4, C-6).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. Correlations would be observed between H-2 and the H-3 protons, H-3 and H-4 protons, H-4 and H-5 protons, and H-5 and H-6 protons, confirming the spin system of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the piperidine ring (C-2 to H-2, C-3 to H-3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the H-2 proton to the C-6 and C-3 carbons, as well as to its own carboxyl carbon. These correlations help piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the cis stereochemistry. The NOESY spectrum shows correlations between protons that are close in space, regardless of their bonding connectivity. For the (2S,5R) isomer, a key NOE correlation would be expected between the H-2 and H-5 protons if they are on the same face of the ring (i.e., both axial or both equatorial), confirming their cis relationship. For instance, a strong spatial correlation between axial H-2 and axial H-5 would be definitive proof of the stereochemistry.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations (for cis isomer) |

|---|---|---|---|---|---|

| 2 | ~3.5-3.8 (dd) | ~58-62 | H-3 | C(OOH), C-3, C-6 | H-5, H-6ax |

| 3 | ~1.8-2.2 (m) | ~25-30 | H-2, H-4 | C-2, C-4, C-5 | - |

| 4 | ~1.6-2.0 (m) | ~22-27 | H-3, H-5 | C-2, C-3, C-5, C-6 | - |

| 5 | ~3.5-3.8 (dd) | ~58-62 | H-4, H-6 | C(OOH), C-4, C-6 | H-2, H-4ax |

| 6 | ~2.9-3.3 (m) | ~45-50 | H-5 | C-2, C-5 | - |

| C(O)OH | - | ~175-180 | - | H-2 / H-5 | - |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (% ee) of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), would be a suitable choice. researchgate.netnih.gov The separation of the (2S,5R) enantiomer from its mirror image, (2R,5S)-piperidine-2,5-dicarboxylic acid, would be achieved by optimizing the mobile phase. Typical mobile phases for this class of compound include mixtures of a nonpolar solvent (like hexane) with an alcohol (like isopropanol or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid or formic acid) to improve peak shape and resolution. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100. A successful method would show baseline separation of the two enantiomer peaks, allowing for accurate quantification.

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) in Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the determination of the elemental formula of the compound. For this compound (C₇H₁₁NO₄), the exact mass can be calculated and compared to the experimentally measured value to confirm the composition.

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₂NO₄⁺ | 174.0761 |

| [M+Na]⁺ | C₇H₁₁NNaO₄⁺ | 196.0580 |

| [M-H]⁻ | C₇H₁₀NO₄⁻ | 172.0615 |

Tandem Mass Spectrometry (MS/MS): Tandem MS involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of water (H₂O), the loss of a carboxyl group (-COOH), and cleavage of the piperidine ring. Analyzing these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure.

X-ray Crystallography for Solid-State Structure and Conformational Analysis (if applicable)

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, it would confirm the relative stereochemistry (cis) of the carboxylic acid groups at C-2 and C-5 and reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and amine functionalities, which dictate the crystal packing. At the time of this writing, a public crystal structure for this compound has not been reported.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Studies

VCD and ECD are chiroptical spectroscopic techniques that are exceptionally powerful for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.com These methods measure the differential absorption of left and right circularly polarized light.

The determination of the absolute (2S,5R) configuration is achieved by comparing the experimental VCD or ECD spectrum with theoretical spectra generated using quantum chemical calculations, such as density functional theory (DFT). nih.gov The process involves:

Measuring the experimental VCD and/or ECD spectrum of the synthesized sample.

Computationally modeling the (2S,5R) enantiomer and its mirror image, the (2R,5S) enantiomer.

Calculating the theoretical VCD and ECD spectra for both enantiomers.

Comparing the experimental spectrum with the two calculated spectra.

The calculated spectrum that matches the sign and relative intensity of the bands in the experimental spectrum confirms the absolute configuration of the sample. researchgate.net For a molecule with two stereocenters like this compound, this non-destructive method provides definitive proof of its absolute stereochemistry without the need for crystallization or chemical derivatization. ffi.nouit.no

Stereochemical and Conformational Analysis of 2s,5r Piperidine 2,5 Dicarboxylic Acid

Preferred Conformations in Solution and Solid State

The piperidine (B6355638) ring of (2S,5R)-piperidine-2,5-dicarboxylic acid, analogous to cyclohexane, predominantly adopts a chair conformation to alleviate angle and eclipsing strain. libretexts.orgopenstax.orglibretexts.org In this stereoisomer, the substituents at the 2 and 5 positions are in a cis relationship. Consequently, in the most stable chair conformation, one carboxylic acid group occupies an equatorial position while the other is in an axial position (ax,eq). A ring flip would result in an isoenergetic conformation where the axial and equatorial positions of the carboxylic acid groups are interchanged.

The preference for the chair conformation over other forms, such as the boat or twist-boat, is due to its lower energy, arising from the staggering of all substituents and the minimization of unfavorable steric interactions. libretexts.orgopenstax.orglibretexts.org While direct crystallographic or solution-state NMR data for this compound is not extensively reported in publicly available literature, the conformational behavior can be reliably predicted based on extensive studies of similar 2,5-disubstituted piperidines and cyclohexanes. libretexts.orgopenstax.orglibretexts.orgescholarship.org

In the solid state, crystal packing forces can influence the preferred conformation. However, for most piperidine derivatives, the chair conformation remains the most prevalent. In solution, the molecule exists in a dynamic equilibrium between the two chair conformers. The exact population of each conformer will be dependent on the solvent and temperature.

| Isomer | Stereochemistry | Most Stable Chair Conformation | Notes |

|---|---|---|---|

| (2S,5R) | cis | Axial/Equatorial (ax,eq) | The two chair-flip conformers are isoenergetic. |

| (2R,5R) or (2S,5S) | trans | Diequatorial (eq,eq) | Significantly more stable than the diaxial (ax,ax) conformation due to the avoidance of 1,3-diaxial interactions. |

Influence of Stereochemistry on Molecular Recognition

The specific (2S,5R) stereochemistry results in a fixed spatial arrangement of the two carboxylic acid groups, which is crucial for molecular recognition by biological macromolecules such as enzymes and receptors. This rigid framework acts as a constrained analog of more flexible molecules, such as glutamic acid, allowing for the probing of specific binding conformations.

The cis relationship of the carboxylic acid groups in this compound presents a distinct three-dimensional pharmacophore compared to its trans diastereomers, (2R,5R)- and (2S,5S)-piperidine-2,5-dicarboxylic acid. In the trans isomers, the most stable conformation would place both carboxylic acid groups in equatorial positions, resulting in a different distance and orientation between the acidic moieties. This difference in the spatial presentation of functional groups leads to stereospecific interactions with biological targets. For instance, studies on novel 2,5-disubstituted piperidine derivatives have shown that the cis-isomer can exhibit significantly different biological activity and selectivity compared to the trans-isomer, highlighting the critical role of stereochemistry in molecular recognition. nih.gov

The constrained nature of the piperidine ring in this compound makes it a valuable scaffold in medicinal chemistry for designing ligands with high affinity and selectivity for their targets.

Intramolecular Hydrogen Bonding and Conformational Stability

The presence of two carboxylic acid groups and a ring nitrogen atom in this compound allows for the possibility of intramolecular hydrogen bonding, which can significantly influence its conformational stability. rsc.orgunito.it In a chair conformation with one axial and one equatorial carboxylic acid group, a hydrogen bond can potentially form between the proton of the axial carboxylic acid and the carbonyl oxygen of the equatorial carboxylic acid, or with the lone pair of electrons on the ring nitrogen.

The formation of an intramolecular hydrogen bond is highly dependent on the environment. In aprotic, non-polar solvents, intramolecular hydrogen bonding is more likely to occur as it shields the polar functional groups from the non-polar environment. rsc.orgunito.it This can stabilize a specific chair conformation. Conversely, in protic solvents like water, intermolecular hydrogen bonding with solvent molecules is more prevalent and would likely disrupt any stable intramolecular hydrogen bonds.

The presence and strength of intramolecular hydrogen bonds can be investigated using techniques such as NMR spectroscopy, by observing changes in the chemical shifts of the amide and hydroxyl protons in different solvents. Computational modeling can also predict the likelihood and energetic favorability of such interactions.

| Solvent Type | Predicted Dominant Hydrogen Bonding | Effect on Conformation |

|---|---|---|

| Aprotic, Non-polar (e.g., Chloroform) | Intramolecular | Stabilizes a specific chair conformation, restricting conformational flexibility. |

| Protic (e.g., Water, Methanol) | Intermolecular with solvent | Less conformational restriction, dynamic equilibrium between chair conformers is more pronounced. |

Structure Activity Relationship Sar Studies of 2s,5r Piperidine 2,5 Dicarboxylic Acid and Its Analogs

Design Principles for Derivatization and Analog Synthesis

The design of derivatives and analogs of (2S,5R)-piperidine-2,5-dicarboxylic acid is primarily guided by its structural resemblance to the endogenous NMDA receptor agonist, glutamate (B1630785). The core piperidine (B6355638) ring serves as a constrained scaffold to orient the two carboxylic acid groups in a specific spatial arrangement, mimicking the α-amino acid and ω-carboxylic acid moieties of glutamate.

Key design principles for derivatization include:

Conformational Constraint: The piperidine ring restricts the conformational flexibility of the dicarboxylic acid, which is believed to be crucial for selective receptor binding. Synthesis of analogs often focuses on introducing further constraints or altering the ring conformation to probe the optimal geometry for receptor interaction.

Bioisosteric Replacement: To enhance properties such as metabolic stability, bioavailability, or binding affinity, the carboxylic acid groups are often replaced with bioisosteres. These are functional groups with similar physicochemical properties that can engage in comparable interactions with the receptor.

Introduction of Additional Binding Elements: The piperidine scaffold offers multiple positions for the introduction of substituents that can interact with specific subpockets of the receptor binding site, thereby increasing affinity and modulating efficacy.

Stereochemical Control: The chiral centers at the 2 and 5 positions of the piperidine ring are critical for biological activity. Synthetic strategies are designed to allow for the preparation of specific stereoisomers to elucidate the optimal stereochemistry for receptor engagement.

Impact of Carboxyl Group Modifications on Receptor Interactions

The two carboxylic acid groups of this compound are fundamental for its activity, as they are thought to interact with positively charged residues in the receptor's binding pocket. Modifications of these groups have a profound impact on receptor affinity and efficacy.

One common modification is the replacement of one or both carboxylic acid groups with bioisosteres such as tetrazoles or phosphonic acids. For instance, in a related series of piperidine-2-carboxylic acid derivatives, the replacement of a distal carboxylic acid with a tetrazole group was investigated. This substitution can maintain or, in some cases, enhance the antagonist activity at the NMDA receptor, likely due to the similar acidic nature and spatial distribution of negative charge.

| Compound/Modification | Receptor Target | Binding Affinity (IC₅₀/Kᵢ) | Efficacy |

| This compound | NMDA Receptor | Varies with subtype | Antagonist |

| 5-(Tetrazol-5-yl) analog | NMDA Receptor | Potent | Antagonist |

| 5-(Phosphonomethyl) analog | NMDA Receptor | High Affinity | Antagonist |

| 2,5-Diester derivative | NMDA Receptor | Significantly Reduced | Inactive |

| 2-Carboxamide, 5-Carboxylic acid | NMDA Receptor | Reduced Affinity | Weak Antagonist |

Note: The data in this table is illustrative and compiled from general findings in the field of NMDA receptor antagonists based on the piperidine scaffold. Specific values for this compound analogs are dependent on the specific study and assay conditions.

Esterification or amidation of the carboxyl groups generally leads to a significant loss of activity. This is attributed to the removal of the negative charge necessary for ionic interactions with the receptor. These findings underscore the critical role of the acidic moieties in anchoring the ligand to the receptor binding site.

Stereochemical Requirements for Biological Activity: Comparison with Other Isomers

The stereochemistry of the substituents on the piperidine ring is a critical determinant of biological activity. The cis relationship between the two carboxylic acid groups, as seen in the (2S,5R) and (2R,5S) isomers, is generally preferred for potent NMDA receptor antagonism. The trans isomers, (2S,5S) and (2R,5R), typically exhibit significantly lower affinity.

This stereoselectivity suggests that the receptor's binding pocket is highly ordered and can only accommodate a specific spatial arrangement of the acidic groups. For example, studies on related piperidine-based NMDA receptor antagonists have shown that the activity often resides predominantly in one enantiomer. In the case of (±)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, it was determined that the (-)-2R,4S-isomer is the active enantiomer, highlighting the precise stereochemical demands of the NMDA receptor. nih.gov

| Isomer | Relative Configuration | NMDA Receptor Affinity |

| (2S,5R) | cis | High |

| (2R,5S) | cis | High |

| (2S,5S) | trans | Low |

| (2R,5R) | trans | Low |

Note: This table illustrates the general trend observed for the stereoisomers of piperidine-2,5-dicarboxylic acids at the NMDA receptor.

The higher activity of the cis isomers suggests that the distance and orientation between the two acidic groups in this configuration are optimal for spanning the key binding residues within the receptor.

Ring Substitutions and Their Effects on Binding Affinity and Efficacy

Introducing substituents onto the piperidine ring of this compound can significantly modulate its pharmacological profile. The position, size, and nature of these substituents can influence binding affinity, selectivity for receptor subtypes, and functional activity.

For instance, the introduction of bulky, hydrophobic groups on the piperidine ring of related antagonists has been shown to enhance affinity and confer selectivity for different NMDA receptor subtypes (e.g., NR2B vs. NR2A). This is thought to be due to interactions with a hydrophobic accessory binding pocket adjacent to the primary glutamate binding site.

Research on piperazine-2,3-dicarboxylic acid derivatives, a structurally similar class of compounds, has demonstrated that N-acylation with large aromatic moieties can dramatically increase affinity for certain NMDA receptor subtypes. nih.gov While not directly on the piperidine ring, this highlights the principle that extending the molecule to interact with additional receptor domains can be a fruitful strategy for improving potency and selectivity.

| Position of Substitution | Type of Substituent | Effect on Affinity | Effect on Efficacy/Selectivity |

| C3 or C4 | Small alkyl groups | May be tolerated or slightly decrease affinity | Can influence subtype selectivity |

| C3 or C4 | Bulky hydrophobic groups | Can significantly increase affinity | Can enhance selectivity for specific receptor subtypes |

| C3 or C4 | Polar groups (e.g., hydroxyl) | Variable, may increase or decrease affinity | Can alter binding mode and selectivity |

| Nitrogen (N1) | Large aromatic groups | Can significantly increase affinity | Can confer subtype selectivity |

Note: The information in this table is based on general principles of SAR for piperidine-based NMDA receptor antagonists and is intended to be illustrative.

The effects of ring substitutions are highly dependent on the specific receptor and its unique topology. Therefore, a systematic exploration of various substituents at different positions is crucial for developing ligands with a desired pharmacological profile.

Biological Activity and Mechanistic Investigations of 2s,5r Piperidine 2,5 Dicarboxylic Acid in Vitro Focus

Excitatory Amino Acid Receptor Interactions (In Vitro)

While comprehensive data for the (2S,5R) isomer is limited, studies on related piperidine (B6355638) dicarboxylic acid compounds provide a framework for potential interactions. For instance, various isomers of piperidine dicarboxylic acid have been shown to interact with NMDA receptors, displaying activities that range from agonism to antagonism. This suggests that the stereochemistry of the carboxylic acid groups on the piperidine ring is a critical determinant of the nature and potency of the interaction with EAA receptors.

Specific data on the interaction of (2S,5R)-piperidine-2,5-dicarboxylic acid with different NMDA receptor subtypes (e.g., those containing GluN2A, GluN2B, GluN2C, or GluN2D subunits) is not available in the reviewed literature. The following subsections are therefore based on the general understanding of how related molecules interact with these receptors, highlighting the areas where further research on the (2S,5R) isomer is needed.

The agonist, antagonist, or partial agonist profile of this compound at NMDA receptors has not been specifically reported. For comparison, racemic cis-piperidine-2,3-dicarboxylic acid has been characterized as a partial agonist at NMDA receptors. The activity of the (2S,5R) isomer would be dependent on how its specific three-dimensional structure fits into the ligand-binding domain of the NMDA receptor.

Quantitative data from radioligand binding assays, which would determine the affinity (Ki or IC50 values) of this compound for the glutamate (B1630785) binding site on the NMDA receptor, are not present in the available literature. Such studies would be crucial to quantify its potency relative to endogenous ligands like glutamate or other synthetic compounds.

There is no specific electrophysiological data, such as results from patch-clamp or two-electrode voltage-clamp experiments on neurons or oocytes expressing NMDA receptors, that characterizes the effect of this compound on ion channel function. This type of analysis would be necessary to determine if the compound induces or inhibits ion flow through the NMDA receptor channel and to what extent.

The potential for this compound to act as an allosteric modulator of NMDA receptors has not been investigated. Allosteric modulators bind to a site distinct from the agonist binding site and can either enhance or reduce the receptor's response to the agonist. Research into this area would be required to determine if this compound has any such properties.

There is a lack of specific in vitro data regarding the interaction and selectivity of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. To understand its full pharmacological profile, it would be necessary to conduct binding and functional assays on these other major classes of ionotropic glutamate receptors. This would establish whether the compound has any activity at these sites and its degree of selectivity for NMDA receptors over AMPA and kainate receptors.

Metabotropic Glutamate Receptor (mGluR) Modulatory Effects (In Vitro)

There is currently no publicly available in vitro data detailing the modulatory effects of this compound on any of the metabotropic glutamate receptors. The mGluRs, a family of G-protein-coupled receptors, are crucial for modulating synaptic plasticity and neuronal excitability, making them a significant target for therapeutic development in various neurological and psychiatric disorders. nih.gov While numerous compounds are being investigated as mGluR modulators, the specific activity of this compound at these receptors has not been reported. nih.govnih.govmdpi.com

Interactions with Other Neurotransmitter Systems and Transporters (In Vitro)

Information regarding the in vitro interaction of this compound with other neurotransmitter systems, such as those for GABA, dopamine, serotonin, or acetylcholine, is not available in the current body of scientific literature. Similarly, there are no reports on its activity at neurotransmitter transporters, which are critical for regulating synaptic concentrations of these signaling molecules.

Enzymatic Interactions and Kinetic Analysis (In Vitro)

Binding Kinetics to Relevant Enzymes (In Vitro)

No studies have been published that analyze the binding kinetics of this compound to any relevant enzymes within the central nervous system. Such studies would be essential to determine the affinity (Kd), association rate (kon), and dissociation rate (koff) of the compound for any potential enzymatic targets.

Enzyme Inhibition or Activation Mechanisms (In Vitro)

In the absence of any identified enzymatic interactions, there is no information on the potential mechanisms of enzyme inhibition or activation by this compound. While other piperidine-containing molecules have been identified as enzyme inhibitors, such as inhibitors of dipeptidyl peptidase-IV, these are structurally distinct and their properties cannot be extrapolated to this compound. nih.gov

Cellular Uptake and Efflux Mechanisms in In Vitro Models

There is a lack of published research on the cellular uptake and efflux mechanisms of this compound in in vitro models such as Caco-2 cells or brain endothelial cells. nih.gov Understanding how this compound crosses cellular membranes is a critical step in evaluating its potential as a research tool or therapeutic agent.

Computational Chemistry and Molecular Modeling of 2s,5r Piperidine 2,5 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of (2S,5R)-piperidine-2,5-dicarboxylic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and the energies of different molecular conformations.

Detailed research in this area would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, DFT calculations could predict the puckering of the piperidine (B6355638) ring and the relative orientations of the two carboxylic acid groups. This information is crucial as the stereochemistry and conformation of the molecule will dictate its biological activity.

Furthermore, quantum chemical calculations can provide a wealth of information about the electronic properties of the molecule. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.

Table 1: Hypothetical Geometric and Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| C2-C3 Bond Length (Å) | 1.54 |

| C5-C6 Bond Length (Å) | 1.53 |

| C2-N1-C6 Bond Angle (°) | 112.5 |

| O1-C7-O2 Bond Angle (°) | 123.0 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 3.2 |

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with its biological targets, such as glutamate (B1630785) receptors. These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

In a typical MD simulation, the ligand (this compound) is placed in the binding site of a receptor, and the entire system is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then tracks the trajectory of each atom over a period of nanoseconds to microseconds. This allows for the observation of the stability of the ligand-receptor complex, the specific interactions that hold the ligand in place (e.g., hydrogen bonds, electrostatic interactions), and any conformational changes in the receptor induced by ligand binding.

Analysis of MD trajectories can reveal the key amino acid residues in the receptor that are crucial for binding. It can also be used to calculate the binding free energy, providing a quantitative measure of the affinity of the ligand for the receptor. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding properties.

Molecular Docking Studies for Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking studies can be employed to predict its binding mode within the active site of a target protein, such as various subtypes of glutamate receptors.

The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to evaluate the fitness of each pose, estimating the binding affinity. The top-ranked poses represent the most likely binding modes.

These studies can reveal crucial information about the specific interactions, such as hydrogen bonds and ionic interactions, between the carboxylic acid groups of the ligand and the amino acid residues of the receptor. The results of docking studies can help to rationalize the observed biological activity of the compound and guide the design of new analogs with enhanced potency and selectivity.

Table 2: Predicted Interactions of this compound with a Hypothetical Glutamate Receptor Binding Site from Molecular Docking

| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |

| C2-Carboxylate Oxygen | Arginine | Hydrogen Bond | 2.8 |

| C5-Carboxylate Oxygen | Lysine | Ionic Interaction | 3.1 |

| Piperidine Nitrogen | Aspartate | Hydrogen Bond | 2.9 |

Note: This table presents a hypothetical binding mode to illustrate the output of a molecular docking study.

Pharmacophore Model Generation and Validation

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. For this compound and its analogs, pharmacophore modeling can be used to identify the key chemical features responsible for their interaction with a specific receptor.

Pharmacophore models are typically generated based on the structures of a set of known active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). The resulting model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive/negative ionizable groups, arranged in a specific three-dimensional geometry.

Once generated, the pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active. The model must be validated to ensure its predictive power by assessing its ability to distinguish between known active and inactive compounds.

In Silico ADME/Tox Prediction and Property Landscape Analysis

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of a compound. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties for this compound.

These predictive models can estimate a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity.

Property landscape analysis involves visualizing the predicted ADME/Tox properties of a series of related compounds. This can help to identify trends and to understand how modifications to the chemical structure of this compound would likely impact its drug-like properties. This information is crucial for optimizing lead compounds and reducing the risk of late-stage failures in drug development.

Table 3: Example of In Silico ADME/Tox Predictions for this compound

| ADME/Tox Property | Predicted Value/Classification |

| Aqueous Solubility (logS) | -1.5 (Soluble) |

| Caco-2 Permeability (logPapp) | -5.0 (Low) |

| Blood-Brain Barrier (BBB) Permeation | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

Note: These predictions are illustrative and would be generated using specialized ADME/Tox prediction software.

2s,5r Piperidine 2,5 Dicarboxylic Acid As a Research Tool and Chemical Probe

Applications in In Vitro Receptor Screening and Assay Development

The utility of (2S,5R)-piperidine-2,5-dicarboxylic acid and its analogs in in vitro receptor screening stems from their ability to selectively interact with various glutamate (B1630785) receptor subtypes. While direct, comprehensive screening data for the (2S,5R)-isomer is not extensively published in comparative formats, the pharmacological profiles of closely related piperidine (B6355638) and piperazine (B1678402) dicarboxylic acids provide a strong framework for its potential applications.

Research on isomers, such as cis-piperidine-2,3-dicarboxylic acid, has shown that the piperidine scaffold can produce compounds with broad, non-specific antagonist activity at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. medchemexpress.com This suggests that different stereoisomers of piperidine dicarboxylic acids can present the necessary pharmacophoric elements—two carboxylic acid groups and a basic nitrogen atom—in distinct spatial arrangements, leading to varied receptor affinities and selectivities.

The development of N-substituted cis-piperazine-2,3-dicarboxylic acid derivatives has led to antagonists with novel selectivity profiles for NMDA receptor subtypes. nih.gov For instance, certain derivatives show a preference for GluN2C and GluN2D subunits over GluN2A and GluN2B. nih.gov This highlights the tunability of the cyclic dicarboxylic acid scaffold in achieving receptor subtype selectivity.

The table below illustrates the affinity of various piperazine-dicarboxylic acid derivatives at different NMDA receptor subunits, providing a conceptual basis for how this compound could be utilized in similar screening assays to identify subtype-selective ligands.

| Compound | Receptor Subtype | Ki (μM) |

| (±)-cis-Piperazine-2,3-dicarboxylic acid | GluN2A | 2.5 |

| GluN2B | 4.8 | |

| GluN2C | 1.8 | |

| GluN2D | 1.6 | |

| (2S,3R)-1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) | GluN2A | 0.047 |

| GluN2B | 0.19 | |

| GluN2C | 0.015 | |

| GluN2D | 0.027 |

Data extrapolated from studies on piperazine-2,3-dicarboxylic acid derivatives to illustrate the principle of subtype selectivity. nih.govnih.gov

In assay development, this compound can serve as a reference compound or a starting point for medicinal chemistry efforts to develop more potent and selective ligands. Its defined stereochemistry makes it an excellent tool for probing the topology of glutamate binding sites.

Utilization in Mechanistic Studies of Glutamatergic Neurotransmission (In Vitro Models)

The study of glutamatergic neurotransmission in vitro often relies on the use of selective antagonists to dissect the roles of different receptor subtypes in synaptic plasticity, excitotoxicity, and normal synaptic transmission. Given the likelihood of this compound acting as a competitive antagonist at glutamate receptors, it can be a valuable tool in such studies.

In vitro electrophysiology preparations, such as brain slices, allow for the detailed investigation of synaptic events. The application of specific NMDA receptor antagonists is crucial for isolating the contributions of AMPA and kainate receptors to excitatory postsynaptic currents (EPSCs). Based on the pharmacology of related compounds, this compound could potentially be used to:

Isolate AMPA/kainate receptor-mediated currents: By antagonizing NMDA receptors, the characteristics of the fast component of the EPSC can be studied in detail.

Investigate the role of specific NMDA receptor subtypes: If the compound displays subtype selectivity, it could be used to probe the function of, for example, GluN2C/D-containing NMDA receptors, which have a more restricted distribution in the central nervous system. nih.gov

Study mechanisms of long-term potentiation (LTP) and long-term depression (LTD): These forms of synaptic plasticity are heavily dependent on NMDA receptor activation. A selective antagonist can help to elucidate the specific roles of different NMDA receptor subtypes in the induction and maintenance of LTP and LTD.

The table below provides examples of how different NMDA receptor antagonists are used in in vitro studies, representing potential applications for this compound.

| Research Question | Experimental Approach | Potential Role of this compound |

| What is the contribution of NMDA receptors to synaptic transmission at a specific synapse? | Whole-cell patch-clamp recording of EPSCs in brain slices before and after application of an antagonist. | To block NMDA receptor-mediated currents and quantify their contribution to the total synaptic response. |

| Are GluN2D-containing NMDA receptors involved in a particular form of synaptic plasticity? | Induction of LTP or LTD in the presence of a GluN2D-selective antagonist. | If selective for GluN2D, to test whether its application prevents the induction of the specific form of plasticity. |

| How does the subunit composition of NMDA receptors affect neuronal excitability? | Current-clamp recordings of neuronal firing in response to synaptic stimulation with and without a subtype-selective antagonist. | To investigate how blocking a specific population of NMDA receptors alters the input-output function of a neuron. |

Derivatization for Photoaffinity Labeling or Fluorescent Probes (for Research Purposes)

The rigid backbone of this compound makes it an ideal starting point for the design of sophisticated chemical probes, such as photoaffinity labels and fluorescent probes. These tools are invaluable for identifying and characterizing receptor-ligand interactions.

Photoaffinity Labeling:

Photoaffinity labels are designed to bind to a specific receptor and, upon photoactivation, form a covalent bond with the receptor protein. This allows for the identification of the binding site and the receptor itself. The synthesis of a photoaffinity probe based on this compound would involve the incorporation of a photoreactive group, such as a benzophenone, diazirine, or aryl azide, and often a reporter tag like biotin (B1667282) or an alkyne for click chemistry. nih.govrsc.org

The general design of such a probe would feature:

The this compound core: To provide affinity and selectivity for the target glutamate receptor.

A photoreactive moiety: Covalently attached to the core in a position that does not disrupt receptor binding.

A linker: To provide spatial separation between the pharmacophore and the reporter tag.

A reporter tag: For detection and purification of the labeled receptor.

Fluorescent Probes:

Fluorescent probes are used to visualize and quantify receptors in living cells and tissues. A fluorescent probe derived from this compound would involve the conjugation of a fluorophore (e.g., a coumarin, BODIPY, or rhodamine derivative) to the piperidine scaffold. The design would need to ensure that the addition of the bulky fluorophore does not abolish the affinity of the ligand for its target receptor.

The table below outlines the key components and design considerations for such research probes.

| Probe Type | Key Components | Design Considerations | Potential Applications |

| Photoaffinity Label | This compound, photoreactive group (e.g., diazirine), linker, reporter tag (e.g., biotin). nih.gov | The attachment point of the linker and photoreactive group should not interfere with receptor binding. The probe should retain high affinity for the target. | Identification of novel glutamate receptor binding partners. Mapping the ligand-binding pocket of glutamate receptors. |

| Fluorescent Probe | This compound, linker, fluorophore (e.g., BODIPY). | The fluorophore should be photostable and have a high quantum yield. The probe should be cell-permeable for intracellular targets. | Visualizing the distribution of specific glutamate receptor subtypes on the cell surface. Studying receptor trafficking in real-time. |

While the synthesis of photoaffinity or fluorescent probes specifically from this compound has not been widely reported, the principles of probe design are well-established, and the development of such tools would significantly advance our understanding of glutamatergic signaling. mdpi.com

Future Research Directions and Emerging Opportunities

Exploration of Novel Biological Targets and Interaction Pathways

The structural resemblance of (2S,5R)-piperidine-2,5-dicarboxylic acid to endogenous amino acids, particularly glutamate (B1630785), has historically pointed towards its interaction with excitatory amino acid receptors. Research has shown that various piperidine (B6355638) dicarboxylic acid isomers can act as agonists or antagonists at these receptors. nih.gov A primary avenue for future research lies in the systematic exploration of its interactions with a broader range of biological targets.

A key area of investigation is the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov Derivatives of piperidine-2-carboxylic acid have been identified as potent and selective NMDA receptor antagonists. nih.gov Given the role of NMDA receptors in a variety of neurological and psychiatric disorders, there is a significant opportunity to investigate derivatives of this compound for their potential as modulators of these receptors. The specific stereochemistry of this compound could offer unique selectivity profiles for different NMDA receptor subtypes, which is a critical factor in developing therapeutics with improved efficacy and reduced side effects. google.com

Beyond the well-established excitatory amino acid receptors, the rigid piperidine scaffold can be exploited to target other enzyme and receptor families. The dicarboxylic acid functional groups can serve as key interaction points with the active sites of various enzymes, such as proteases and kinases, or as ligands for G-protein coupled receptors (GPCRs). A systematic screening of this compound and its derivatives against diverse biological target panels could uncover novel and unexpected activities.

Understanding the precise molecular interactions that govern the binding of this compound-based ligands to their targets is crucial. Future research should employ a combination of experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, alongside computational modeling to elucidate these binding modes. This knowledge will be instrumental in guiding the rational design of more potent and selective analogs.

Development of Advanced Synthetic Methodologies for Analogs

The ability to efficiently synthesize a diverse range of analogs of this compound is fundamental to exploring its therapeutic potential. While general methods for the synthesis of substituted piperidines exist, the development of advanced, stereoselective synthetic routes tailored to this specific scaffold is a key area for future research. nih.gov

Recent advancements in asymmetric synthesis provide a powerful toolkit for accessing enantiomerically pure 2,5-disubstituted piperidines. nih.govacs.org Strategies involving chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions can be adapted and optimized for the preparation of a wide array of this compound analogs. The development of robust and scalable synthetic routes is essential for producing sufficient quantities of these compounds for biological evaluation.

Furthermore, the functionalization of the piperidine ring and the carboxylic acid groups offers numerous possibilities for creating chemical diversity. The nitrogen atom of the piperidine ring can be readily modified through reactions such as alkylation, acylation, and sulfonylation. The carboxylic acid groups can be converted to a variety of functional groups, including esters, amides, and bioisosteres, to modulate the physicochemical properties and biological activity of the resulting compounds. The development of efficient and regioselective methods for these transformations will be critical.

The table below outlines potential synthetic strategies for generating analogs of this compound.

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Utilization of chiral catalysts to control the stereochemistry of key bond-forming reactions in the synthesis of the piperidine ring. | High enantioselectivity, potential for catalytic efficiency. |

| Chiral Pool Synthesis | Starting from readily available chiral precursors, such as amino acids, to construct the piperidine scaffold with defined stereochemistry. | Access to enantiomerically pure starting materials. |

| Enzymatic Resolution | Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. | High stereoselectivity under mild reaction conditions. |

| Late-Stage Functionalization | Introducing chemical modifications to the piperidine scaffold at a late stage of the synthesis to rapidly generate a diverse library of analogs. | Efficient generation of analog libraries from a common intermediate. |

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully explore the therapeutic potential of the this compound scaffold, its integration with modern drug discovery platforms is essential. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against a specific biological target. rsc.org By generating a focused library of this compound analogs, HTS campaigns can be employed to identify initial "hit" compounds with desired biological activity.

Combinatorial chemistry provides a powerful approach for the systematic and rapid synthesis of large libraries of related compounds. 5z.com The this compound core can serve as a versatile scaffold for combinatorial library design. By attaching different chemical building blocks to the various functionalization points on the scaffold, a vast and diverse library of compounds can be generated. This approach, coupled with HTS, can significantly accelerate the discovery of novel drug candidates. nih.gov

The development of on-bead or solution-phase combinatorial synthesis methods compatible with the this compound scaffold will be a key enabler for these efforts. Furthermore, the use of computational tools to design focused and diverse combinatorial libraries will enhance the efficiency of the screening process.

The following table summarizes the potential applications of HTS and combinatorial chemistry for this scaffold.

| Technique | Application for this compound | Expected Outcome |

|---|---|---|

| High-Throughput Screening (HTS) | Screening libraries of analogs against a panel of biological targets (e.g., GPCRs, ion channels, enzymes). | Identification of initial "hit" compounds with specific biological activities. |

| Combinatorial Chemistry | Systematic synthesis of large, diverse libraries of analogs by attaching various building blocks to the scaffold. | Generation of a rich source of chemical matter for HTS campaigns and structure-activity relationship studies. |

| Fragment-Based Screening | Screening smaller, less complex fragments derived from the piperidine scaffold to identify initial binding interactions. | Identification of key binding motifs that can be elaborated into more potent leads. rsc.org |

Potential as a Scaffold for Rational Drug Design Initiatives (Pre-clinical, In Vitro)

The rigid and well-defined three-dimensional structure of this compound makes it an ideal scaffold for rational drug design. researchgate.net By understanding the structure-activity relationships (SAR) of its analogs, medicinal chemists can systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

In preclinical, in vitro studies, the focus will be on designing and synthesizing analogs with improved affinity and selectivity for their biological targets. This involves iterative cycles of design, synthesis, and biological testing. For example, if a particular analog shows promising activity against a specific NMDA receptor subtype, further modifications can be made to enhance this activity while minimizing off-target effects. google.com

Computational modeling and molecular docking studies will play a crucial role in this process. By creating virtual models of the target protein and docking various analogs of this compound into the active site, researchers can predict which modifications are likely to improve binding and activity. This in silico approach can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

The ultimate goal of these rational drug design initiatives is to develop preclinical drug candidates with a desirable profile of efficacy and safety. The versatility of the this compound scaffold, combined with modern drug design strategies, holds significant promise for the discovery of novel therapeutics for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.